N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling reactions: The final step involves coupling the thiazolidinone and indole intermediates with the chlorophenyl acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, primary amines, thiols, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioether derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide: shares similarities with other thiazolidinone and indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H14ClN3O3S2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C20H14ClN3O3S2/c1-23-19(27)17(29-20(23)28)16-13-4-2-3-5-14(13)24(18(16)26)10-15(25)22-12-8-6-11(21)7-9-12/h2-9H,10H2,1H3,(H,22,25)/b17-16- |
InChI Key |
UEJMOOHCKKNKLO-MSUUIHNZSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
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